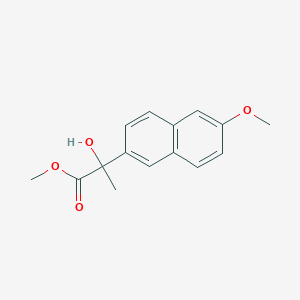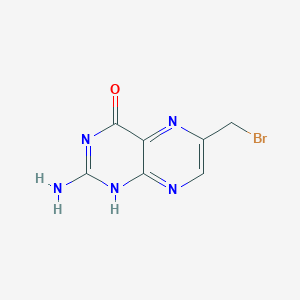
2-amino-6-(bromomethyl)-4(3H)-pteridinone
Übersicht
Beschreibung
2-Amino-6-(bromomethyl)-4(3H)-pteridinone is a chemical compound of interest in the synthesis and study of pteridinone derivatives. Its relevance spans from serving as a precursor in synthesizing folic acid analogues to its role in creating pharmacologically significant compounds.
Synthesis Analysis
The synthesis of 2-amino-6-(bromomethyl)-4(3H)-pteridinone involves converting 6-(bromomethyl)-2,4-pteridinediamine hydrobromide to the desired compound by treatment with hydrobromic acid. This compound is pivotal for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of folic acid analogues, showcasing its utility in medicinal chemistry (Piper, McCaleb, & Montgomery, 1987).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 2-amino-6-(bromomethyl)-4(3H)-pteridinone is used for the synthesis of analogs of folic acid, such as 10-propargylfolic acid. This compound is significant for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of folic acid analogs, particularly those with functional groups incompatible with conditions required for hydrolytic deamination of corresponding 2,4-diaminopteridine analogs (Piper, McCaleb, & Montgomery, 1987).
Photophysical and Photosensitizing Properties
- 2-amino-4 (3H) pteridinone exhibits pH-dependent fluorescence and phosphorescence emission in aqueous solutions. Its photosensitizing properties are studied using laser flash spectroscopy and steady-state irradiations, revealing its potential in photoreactions and singlet oxygen formation (Chahidi, Aubailly, Momzikoff, Bazin, & Santus, 1981).
Structural Analysis through Mass Spectrometry
- Mass spectrometry is utilized for the structural confirmation of reduced forms of substituted pteridines, including 2-amino-4(3H)pteridinone. This method aids in determining purity, extent of reduction, and fragmentation modes of both reduced and non-reduced compounds (Williams & Ayling, 1973).
Antiviral Evaluation
- 2-amino-6-(bromomethyl)-4(3H)-pteridinone derivatives are synthesized and evaluated for their antiviral activity. The effect of structural variation at the C-6 position on antiviral activity is particularly notable in cell culture studies (Singh, Singh, & Balzarini, 2013).
Enzyme Inhibition Studies
- The compound is involved in studies exploring enzyme inhibition, such as the inhibition of xanthine oxidase. Derivatives of 2-amino-6-(bromomethyl)-4(3H)-pteridinone are synthesized and their reactivity towards the enzyme is analyzed, revealing insights into substrate binding and reaction mechanisms (Meester, Kraus, Plas, Brons, & Middelhoven, 1987).
Biosynthesis of Riboflavin
- In the context of riboflavin biosynthesis, derivatives of 2-amino-6-(bromomethyl)-4(3H)-pteridinone are studied for their role as substrates and products of pyrimidine deaminase. This research offers insights into the biosynthetic pathways and enzymatic reactions involved in riboflavin production (Nielsen & Bacher, 1988).
Eigenschaften
IUPAC Name |
2-amino-6-(bromomethyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHGUACGXTYZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(bromomethyl)-4(3H)-pteridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



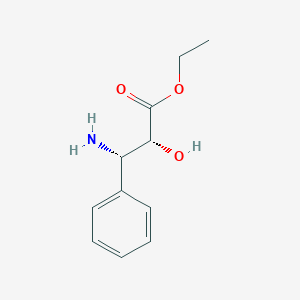
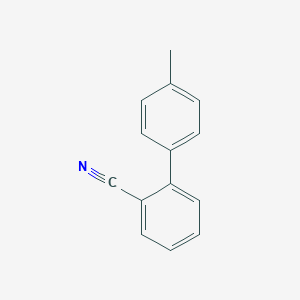
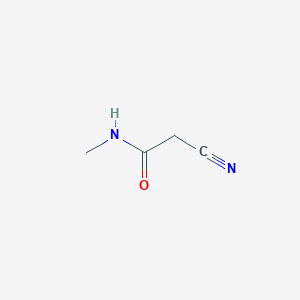
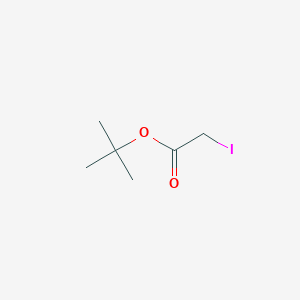
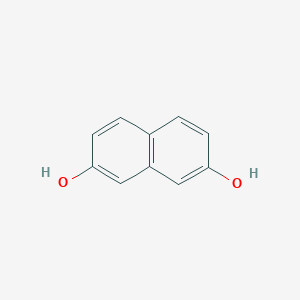
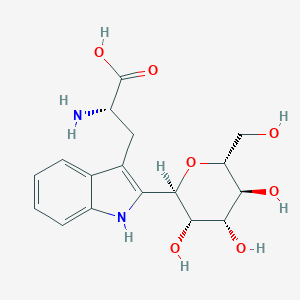
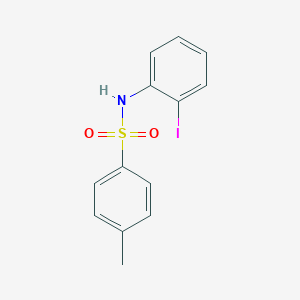
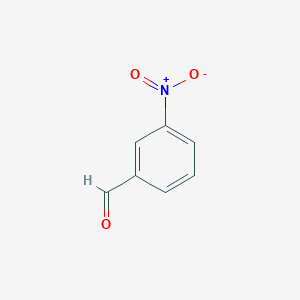
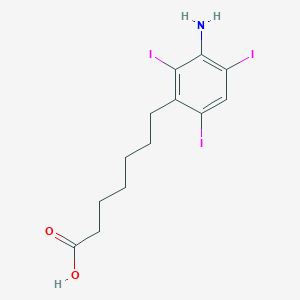
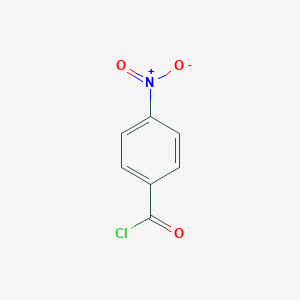
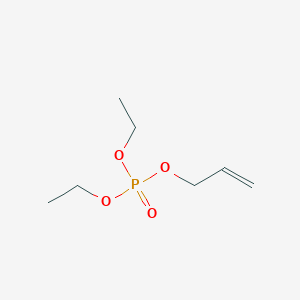
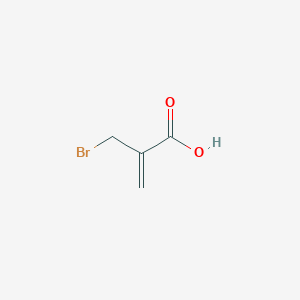
![2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B41223.png)
